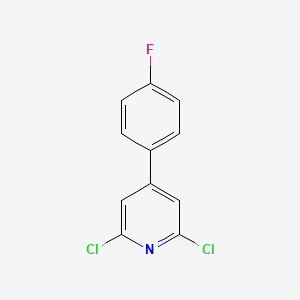

2,6-Dichloro-4-(4-fluorophenyl)pyridine

Description

Significance of the Pyridine (B92270) Core in Contemporary Chemical Research

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. numberanalytics.comresearchgate.net First isolated from coal tar in the 19th century, its unique chemical properties have led to its incorporation into a vast range of applications. rsc.org The pyridine scaffold is a key structural motif in over 7000 existing drug molecules and is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgontosight.ai

Its significance stems from several key characteristics:

Versatility : Pyridine serves as a fundamental building block and intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.com

Biological Activity : The pyridine nucleus is present in numerous natural products, such as certain vitamins and alkaloids. researchgate.net Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

Physicochemical Properties : The nitrogen atom in the pyridine ring imparts unique electronic and steric properties, improving aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds, which enhances interaction with biological targets. researchgate.net

This widespread utility has made the pyridine framework a "privileged scaffold" in drug design, with researchers continually exploring its derivatives to discover new therapeutic leads. rsc.orgnih.gov

The Strategic Role of Halogenation in Modulating Molecular Properties of Aromatic Heterocycles

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecular structure, is a powerful and strategic tool in chemical synthesis, particularly for aromatic and heteroaromatic systems like pyridine. rsc.org The introduction of halogens can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov

Key effects of halogenation on aromatic heterocycles include:

Modulation of Reactivity : Halogens are electron-withdrawing groups that can deactivate an aromatic ring towards electrophilic substitution, influencing the regioselectivity of subsequent reactions. rsc.org

Creation of Synthetic Handles : Halogenated positions on a pyridine ring serve as versatile synthetic handles for further molecular elaboration. They are crucial substrates for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

Enhancement of Biological Activity : The introduction of halogens can improve the bioactivity of a molecule. This is often attributed to factors like increased lipophilicity (which can enhance membrane permeability), improved binding affinity to target proteins through halogen bonding, and altered metabolic stability. nih.gov

Because of these effects, the selective halogenation of pyridines and other heterocycles is a critical strategy in the development of new agrochemicals and pharmaceuticals. nih.govyoutube.com

Overview of 2,6-Dichloro-4-(4-fluorophenyl)pyridine in the Context of Advanced Chemical Synthesis and Derivatization

This compound is a specific polysubstituted aromatic heterocycle. Its structure features a central pyridine ring, two chlorine atoms at the 2 and 6 positions, and a 4-fluorophenyl group attached at the 4 position. This combination of a dichlorinated pyridine core and a fluorinated phenyl substituent places it firmly within the class of compounds designed for advanced chemical synthesis.

The chlorine atoms at the 2 and 6 positions are particularly significant. In the pyridine ring, these positions are susceptible to nucleophilic substitution, making them prime locations for introducing new functional groups. The presence of two such "handles" allows for sequential and selective derivatization, enabling the construction of complex, three-dimensional molecules from a relatively simple starting material. The 4-fluorophenyl group further modulates the electronic properties of the entire molecule.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆Cl₂FN |

| Molecular Weight | 242.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not found in searches |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6Cl2FN |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

2,6-dichloro-4-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H6Cl2FN/c12-10-5-8(6-11(13)15-10)7-1-3-9(14)4-2-7/h1-6H |

InChI Key |

NULWESNVRYTGDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4 4 Fluorophenyl Pyridine and Analogous Structures

Precursor Synthesis and Reactivity

The foundation for the synthesis of the target molecule lies in the preparation and selective functionalization of halogenated pyridine (B92270) intermediates. These precursors provide the necessary handles for subsequent chemical transformations.

The preparation of dihalogenated pyridines is a critical first step. 2,6-Dichloropyridine (B45657) is a common starting material and can be synthesized through various methods. One industrial approach involves the high-temperature gas-phase radical chlorination of pyridine. youtube.com This process can yield a mixture of chlorinated pyridines, including 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com A more specific laboratory-scale synthesis involves the reaction of 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at elevated temperatures (160-190 °C). google.com This method is reported to be efficient, with high conversion and selectivity, and does not require a catalyst or solvent. google.com

Another important class of intermediates are iodopyridines, which can be more reactive in certain cross-coupling reactions. The introduction of iodine can be achieved through various methods, including the reaction of lithiated pyridines with iodine. For instance, the metalation of dichloropyridines with lithium diisopropylamide (LDA) can generate lithiated intermediates that, upon quenching with iodine, afford the corresponding iodinated dichloropyridines in good yields. znaturforsch.com

A more recent approach for the regioselective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. nsf.govnih.gov This strategy utilizes the formation of acyclic Zincke imine intermediates from pyridines. nsf.govnih.gov These intermediates undergo highly regioselective halogenation under mild conditions, allowing for the synthesis of a diverse set of 3-halopyridines. nsf.govnih.gov While this method focuses on 3-halogenation, it highlights the development of novel strategies for the selective functionalization of the pyridine ring.

Once the dihalopyridine scaffold is in place, the next crucial step is the introduction of a functional group or a handle for subsequent coupling at the 4-position. This is often achieved through metalation followed by quenching with an electrophile.

Directed metalation and halogen/metal exchange are powerful tools for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.com The choice of the metalating agent and reaction conditions is critical to control the regioselectivity. For dichloropyridines, lithiation with LDA can occur regioselectively, allowing for the introduction of various functional groups upon quenching with an appropriate electrophile. znaturforsch.com

For instance, the lithiation of various dichloropyridines with LDA, followed by iodolysis or carbonylation, provides the desired functionalized products in good yields. znaturforsch.com This demonstrates the feasibility of introducing substituents at specific positions on the dichloropyridine ring.

A significant challenge in the functionalization of pyridines is overriding the directing effect of the nitrogen atom. Recent advancements have shown that using n-butylsodium (n-BuNa) can achieve C4-selective deprotonation and functionalization, avoiding the common addition products formed with organolithium bases. chemrxiv.orgnih.gov The resulting 4-sodiopyridines can then undergo transition metal-free alkylation or, after transmetalation to zinc chloride, participate in Negishi cross-coupling reactions with various aryl halides. chemrxiv.orgnih.gov This method has been successfully applied to the late-stage functionalization of complex molecules. nih.gov

The table below summarizes various metalation and quenching strategies for the functionalization of halopyridines.

| Halopyridine Substrate | Metalating Agent | Quenching Electrophile | Functionalized Product | Reference(s) |

| Dichloropyridines | LDA | I₂ | Iododichloropyridines | znaturforsch.com |

| Dichloropyridines | LDA | CO₂ | Dichloropyridine carboxylic acids | znaturforsch.com |

| Pyridine | n-BuNa | Primary alkyl halides | 4-Alkylpyridines | chemrxiv.orgnih.gov |

| Pyridine | n-BuNa / ZnCl₂ | Aryl halides | 4-Arylpyridines (via Negishi coupling) | chemrxiv.orgnih.gov |

| 3-Bromopyridine | LDA / ZnCl₂ | 4-Nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine | znaturforsch.com |

Carbon-Carbon Cross-Coupling Strategies

The key step in the synthesis of 2,6-dichloro-4-(4-fluorophenyl)pyridine is the formation of the carbon-carbon bond between the dichloropyridine core and the 4-fluorophenyl group. Palladium-catalyzed cross-coupling reactions are the most widely used methods for this transformation.

The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for the formation of C-C bonds, particularly for creating biaryl structures. nih.govyoutube.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.com

In the context of synthesizing this compound, the Suzuki-Miyaura coupling would involve the reaction of a 4-substituted-2,6-dichloropyridine with (4-fluorophenyl)boronic acid or the coupling of 2,6-dichloropyridine-4-boronic acid with a 4-fluoro-halobenzene. The former is a more common strategy.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. nih.govmdpi.commdpi.com

The ligand plays a crucial role in the catalytic cycle, influencing the stability and reactivity of the palladium complex. Common ligands include phosphines like triphenylphosphine (B44618) (PPh₃) and dppf, as well as more sterically hindered and electron-rich phosphines like QPhos, P(t-Bu)₃, and N-heterocyclic carbenes (NHCs) like IPr. nih.govrsc.org The choice of ligand can significantly impact the regioselectivity of the coupling reaction. nih.gov

The base is required to activate the organoboron species for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF). nih.govmdpi.comacs.org The solvent also plays a critical role, with common choices being ethereal solvents like dioxane and THF, or alcoholic solvents. nih.govacs.org Microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases. mdpi.com

The table below presents a summary of optimized conditions for Suzuki-Miyaura coupling involving pyridyl substrates.

| Pyridyl Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference(s) |

| 2-Pyridylboronate | Aryl bromides | Pd₂(dba)₃ | Phosphite or phosphine (B1218219) oxide | KF | Dioxane | Good to excellent | nih.gov |

| 2,4-Dichloropyrimidines | Aryl boronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Good to excellent | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | Modest to good | nih.gov |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | High | researchgate.net |

When working with dihalogenated pyridines, achieving regioselective mono-arylation is a significant challenge. In the case of 2,4-dichloropyridines, the halide adjacent to the nitrogen (at the C2 position) is conventionally more reactive in palladium-catalyzed cross-couplings. nih.gov However, recent studies have shown that the regioselectivity can be controlled and even reversed by the choice of ligand.

The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity (~10:1). nih.gov This represents a significant advancement in achieving C4-selective coupling, with the selectivity being clearly under ligand control. nih.gov Remarkably, ligand-free "Jeffery" conditions have been found to enhance the C4-selectivity of Suzuki coupling even further, to over 99:1. nih.gov

For unsymmetrical 2,6-dichloropyridines, the presence of other substituents on the ring can influence the site of coupling. For example, an ester or amide group at the C3 position promotes reaction at C6 over C2 when using Pd(PPh₃)₄. rsc.org

In the synthesis of this compound, starting from a 2,6-dichloro-4-halopyridine (e.g., 2,6-dichloro-4-iodopyridine), the Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid would be expected to proceed selectively at the more reactive C4 position, especially under optimized catalytic conditions. The higher reactivity of the C-I bond compared to the C-Cl bond would direct the coupling to the desired position.

Exploration of Other Cross-Coupling Approaches for Aryl Substitution

While Suzuki and Negishi couplings are common, other cross-coupling reactions offer alternative pathways for the introduction of the 4-fluorophenyl group onto the 2,6-dichloropyridine scaffold. These methods can provide advantages in terms of substrate scope, functional group compatibility, and reaction conditions.

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. For the synthesis of 4-aryl-2,6-dichloropyridines, this would involve the reaction of 2,6-dichloro-4-iodopyridine (B1314714) or a related halide with (4-fluorophenyl)tributylstannane. The reaction is typically catalyzed by a palladium complex. Although organotin compounds are known for their stability and tolerance of various functional groups, their toxicity is a significant drawback.

Hiyama Coupling: The Hiyama coupling utilizes an organosilane, which is activated by a fluoride source, to couple with an organic halide. This method is considered more environmentally benign than the Stille coupling due to the low toxicity of organosilanes. The synthesis of this compound via this method would involve the reaction of a 2,6-dichlorohalopyridine with (4-fluorophenyl)trimethoxysilane (B1589533) or a similar organosilane in the presence of a palladium catalyst and a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). Recent advancements have led to the development of fluoride-free Hiyama couplings, further enhancing the green credentials of this method.

A comparative overview of these cross-coupling reactions for the synthesis of 4-arylpyridines is presented in the table below.

| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst System |

| Stille | Organotin (e.g., R-SnBu₃) | Stable, tolerant of many functional groups. rsc.org | Toxicity of tin reagents and byproducts. rsc.orglibretexts.org | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Low toxicity, environmentally friendly. wikipedia.org | Often requires a fluoride activator, which can be basic. wikipedia.org | [Pd(allyl)Cl]₂, Pd(OAc)₂ |

Multi-Step Synthetic Sequences Incorporating the Fluorophenyl Moiety

The synthesis of this compound can also be achieved through multi-step sequences that either build the pyridine ring with the fluorophenyl group already incorporated or introduce it at a later stage.

One potential pathway involves the construction of a pyridine ring from acyclic precursors. For instance, a multi-component reaction could bring together a ketone, an aldehyde (in this case, 4-fluorobenzaldehyde), and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized and chlorinated to yield the target compound.

Another strategy starts with a pre-functionalized pyridine. For example, a multi-step synthesis could begin with the nitration of a suitable pyridine derivative, followed by reduction to an aminopyridine. This amino group can then be diazotized and subjected to a Sandmeyer-type reaction to introduce a halogen, or it could be used to direct further functionalization before being replaced. The 4-fluorophenyl group could be introduced via a cross-coupling reaction at an appropriate stage in this sequence.

A specific example of a multi-step synthesis involves the reaction of p-fluoroaniline with ethyl cyanoacetate (B8463686) to form 2-cyano-N-(4-fluorophenyl)acetamide. acs.org This intermediate can then undergo a series of reactions, including condensation and cyclization, to form a substituted pyridone, which can be further modified to introduce the chloro substituents. acs.org

Considerations for Scalability and Green Chemistry in Synthesis

The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost-effectiveness, safety, and environmental impact. For the synthesis of this compound, scalability requires careful consideration of reaction conditions, reagent costs, and process efficiency.

Scalability: Key factors for the scalable synthesis of 4-substituted pyridine-diimines, which share a similar structural core, include the use of inexpensive and readily available starting materials. nih.gov The optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and throughput while ensuring process safety. The choice of purification method is also critical on a large scale, with a preference for crystallization over chromatography to reduce solvent waste and cost.

Green Chemistry: The principles of green chemistry aim to minimize the environmental impact of chemical processes. For the synthesis of pyridine derivatives, several green approaches are being explored.

Catalysis: The use of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-supported catalysts, can significantly reduce waste and improve the sustainability of the process. nih.govsioc-journal.cn Iron-catalyzed cyclization reactions have also been developed as a greener alternative to traditional methods. rsc.org

Solvent Selection: The choice of solvent is a major contributor to the environmental footprint of a chemical process. The use of greener solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-Me-THF) is encouraged. nih.gov Solvent-free reaction conditions, where possible, offer an even more sustainable option. wikipedia.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and reduce energy consumption. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multi-component reactions are often highlighted for their high atom economy. nih.gov

The greenness of a synthetic route can be quantitatively assessed using various metrics, including Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). mdpi.comresearchgate.netresearchgate.net These metrics help in comparing different synthetic pathways and identifying areas for improvement in terms of waste reduction and resource efficiency.

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Experimental Data

A comprehensive article detailing the advanced spectroscopic and structural elucidation of the chemical compound this compound cannot be generated at this time. Despite extensive searches for detailed research findings and raw spectroscopic data, a complete and publicly accessible set of experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR data for this specific compound could not be located.

The generation of a scientifically accurate and thorough article, as requested, is contingent upon the availability of reliable, published experimental data. While information on structurally similar compounds—such as various substituted pyridines and fluorinated aromatic molecules—is available, utilizing such data would involve extrapolation and would not adhere to the strict requirement of focusing solely on this compound.

The requested article outline necessitates a deep dive into the specific spectroscopic signatures of the target compound, including:

¹H NMR Analysis: Detailed chemical shifts, coupling constants, and multiplicity of proton signals.

¹³C NMR Analysis: Precise chemical shifts for each carbon atom in the molecule.

¹⁹F NMR Analysis: The characteristic chemical shift of the fluorine atom.

2D NMR Techniques: Application and interpretation of advanced methods like COSY, HSQC, DEPT, ROESY, and HOESY for complete structural assignment.

FT-IR Spectroscopy: Identification of characteristic vibrational frequencies and their corresponding molecular bonds.

Without access to the primary experimental spectra or a publication containing this detailed analysis, the creation of an article with the required depth and accuracy is not feasible. Chemical supplier databases confirm the commercial availability of this compound, indicating that such data likely exists in private research and development archives. However, this information has not been disseminated into the public domain through scientific literature or open-access databases.

Therefore, until such time as the experimental spectroscopic data for this compound is published and made accessible, the generation of the requested detailed scientific article remains precluded.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 4 4 Fluorophenyl Pyridine

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and chemical bonding. For 2,6-Dichloro-4-(4-fluorophenyl)pyridine, the Raman spectrum is expected to be characterized by contributions from the dichloropyridine ring, the fluorophenyl group, and the inter-ring C-C bond.

Key vibrational modes anticipated for this molecule include the pyridine (B92270) ring breathing modes, which are typically strong in Raman spectra. In unsubstituted pyridine, these modes appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net Substitution with chlorine atoms at the 2 and 6 positions, and a 4-fluorophenyl group at the 4 position, is expected to shift these frequencies. The electron-withdrawing nature of the chlorine atoms and the phenyl ring will likely lead to an increase in the frequency of these ring breathing vibrations. nih.gov

Other significant Raman bands would arise from the C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to appear in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from both rings would be observed above 3000 cm⁻¹. The inter-ring C-C stretching vibration is anticipated to be in the 1200-1300 cm⁻¹ region, though it may be coupled with other modes.

Table 1: Predicted Prominent Raman Peaks for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1610 | Aromatic C=C stretching |

| ~1580 | Pyridine ring stretching |

| ~1290 | C-C inter-ring stretching |

| ~1230 | C-F stretching |

| ~1040 | Pyridine ring breathing mode |

| ~750 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound by providing a highly accurate mass measurement. The expected molecular formula is C₁₁H₆Cl₂FN.

The theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed. The fragmentation of this ion would likely involve the loss of a chlorine atom, followed by further fragmentation of the pyridine or fluorophenyl rings. Common fragmentation pathways for pyridine derivatives involve the loss of HCN. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₁H₆³⁵Cl₂¹⁹F¹⁴N | 240.9861 |

| [M+H]⁺ | C₁₁H₇³⁵Cl₂¹⁹F¹⁴N | 241.9939 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, data from analogous compounds such as other 2,6-dichloropyridine (B45657) derivatives and 4-phenyl-substituted pyridines can be used to predict its structural parameters. nih.govmdpi.com

The molecule is expected to be non-planar, with a significant dihedral angle between the planes of the dichloropyridine and fluorophenyl rings. This twist is due to steric hindrance between the ortho-hydrogens of the fluorophenyl ring and the pyridine ring. In similar structures, these dihedral angles can range from approximately 30° to 60°. nih.gov

The bond lengths within the pyridine and phenyl rings are expected to be typical for aromatic systems. The C-Cl bond lengths in 2,6-dichloropyridine are around 1.73 Å. The C-F bond length in fluorophenyl groups is typically about 1.35 Å. The inter-ring C-C bond connecting the two aromatic systems is expected to be around 1.49 Å.

Table 3: Predicted Key Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.73 Å |

| C-F Bond Length | ~1.35 Å |

| Inter-ring C-C Bond Length | ~1.49 Å |

| Dihedral Angle (Pyridine-Phenyl) | 30-60° |

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. For this compound, the crystal packing is likely to be governed by a combination of weak intermolecular forces.

Based on analyses of similar halogenated aromatic compounds, the most significant contributions to the crystal packing are expected to come from H···H, Cl···H, and C···H contacts. nih.govmdpi.com The presence of the electronegative chlorine and fluorine atoms can lead to halogen bonding (C-Cl···N or C-F···N) and other dipole-dipole interactions.

π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure. These interactions are often observed in phenyl-substituted pyridines. nih.gov The shape of the Hirshfeld surface and the corresponding 2D fingerprint plots would provide quantitative insights into the relative importance of these different interactions. The prevalence of red spots on the d_norm surface would indicate close intermolecular contacts, highlighting the key interaction points. nih.gov

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 30 - 40 |

| Cl···H | 20 - 30 |

| C···H | 15 - 25 |

| F···H | 5 - 10 |

| π-π stacking | Possible |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a compound.

For this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The melting point of the parent compound, 2,6-dichloropyridine, is in the range of 86-89 °C. wikipedia.org The addition of the 4-fluorophenyl group would significantly increase the molecular weight and likely lead to a higher melting point, probably in the range of 150-200 °C, due to increased intermolecular forces.

TGA analysis would reveal the decomposition temperature of the compound. Given the stability of the aromatic rings and the strong C-Cl and C-F bonds, this compound is expected to be thermally stable up to a relatively high temperature, likely above 250 °C. The decomposition process may occur in one or multiple steps, involving the loss of chlorine, fluorine, and fragmentation of the aromatic rings.

Table 5: Predicted Thermal Properties of this compound

| Property | Predicted Value |

|---|---|

| Melting Point (DSC) | 150 - 200 °C |

| Decomposition Temperature (TGA, T_onset) | > 250 °C |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition profile of a material. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical information about the temperatures at which a compound begins to degrade.

At present, specific Thermogravimetric Analysis (TGA) data for this compound is not available in the public domain based on the conducted research. While thermal analysis has been performed on structurally related pyridine compounds, direct extrapolation of these findings to the title compound would be scientifically unsound. The thermal stability of a molecule is highly dependent on its precise chemical structure, including the nature and position of its substituents. Therefore, without experimental TGA data for this compound, a detailed discussion of its decomposition profile remains speculative.

Table 1: Thermogravimetric Analysis Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (°C) | Data Not Available |

| Temperature of Maximum Decomposition Rate (°C) | Data Not Available |

| Residual Mass at End of Analysis (%) | Data Not Available |

| Conditions: | |

| Heating Rate (°C/min) | Data Not Available |

| Atmosphere | Data Not Available |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique used to investigate the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and glass transitions.

Similar to the TGA data, specific Differential Scanning Calorimetry (DSC) experimental results for this compound could not be located in the reviewed scientific literature. DSC analysis would be instrumental in determining the melting point and identifying any polymorphic transitions of the compound. This information is crucial for understanding its physical properties and for applications in materials science and pharmaceutical development. The lack of empirical DSC data precludes a definitive statement on the phase transition behavior of this compound.

Table 2: Differential Scanning Calorimetry Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point | Data Not Available | Data Not Available |

| Other Phase Transitions | Data Not Available | Data Not Available |

| Conditions: | ||

| Heating/Cooling Rate (°C/min) | Data Not Available | |

| Atmosphere | Data Not Available |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. By comparing the experimentally determined weight percentages of each element to the theoretically calculated values based on the compound's molecular formula, one can assess its purity and confirm its elemental makeup. The molecular formula for this compound is C₁₁H₆Cl₂FN.

As with the thermal analysis data, specific experimental elemental analysis results for this compound were not found in the available literature. Such analysis would provide quantitative confirmation of the compound's identity and purity, which is a critical step in chemical synthesis and characterization.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 54.58 | Data Not Available |

| Hydrogen (H) | 2.50 | Data Not Available |

| Chlorine (Cl) | 29.30 | Data Not Available |

| Fluorine (F) | 7.85 | Data Not Available |

| Nitrogen (N) | 5.79 | Data Not Available |

Computational Chemistry Investigations of 2,6 Dichloro 4 4 Fluorophenyl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular structure and electronic behavior with high accuracy.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,6-dichloro-4-(4-fluorophenyl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized molecular geometry in the ground state. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Based on studies of similar chlorinated and fluorinated phenylpyridine compounds, it is expected that the pyridine (B92270) and phenyl rings would not be perfectly coplanar due to steric hindrance from the ortho-chloro substituents. The dihedral angle between the two rings would be a key parameter determined from these calculations. The C-Cl, C-F, and C-N bond lengths would be predicted and could be compared with experimental data from X-ray crystallography if available.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F | ~1.35 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-N-C (pyridine) | ~117° | |

| Dihedral Angle | Phenyl-Pyridine | ~30-45° |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual calculated values would be specific to this molecule.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chloro substituents.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| Energy Gap (ΔE) | ~ 5.3 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (red/yellow regions) would be expected around the nitrogen atom of the pyridine ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can aid in the assignment of experimental FT-IR and Raman spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C-Cl stretching, and ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations would provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Computational Studies on Chemical Reactivity and Reaction Mechanisms

Quantum chemical descriptors, derived from DFT calculations, can provide quantitative insights into the chemical reactivity of this compound. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors help in understanding the molecule's behavior in chemical reactions.

Furthermore, computational methods can be employed to study the mechanisms of reactions involving this compound. For instance, the reaction pathway for a nucleophilic substitution at the chloro-substituted positions could be modeled to determine the transition state structures and activation energies, thereby elucidating the reaction's feasibility and kinetics.

Simulation of Intermolecular Interactions for Material Design (General Chemical Systems)

While specific simulations for this compound in materials are not documented, the principles of molecular simulations can be applied to understand its potential behavior in condensed phases.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a system. For a system containing this compound, MD simulations could be used to understand its interactions with other molecules, such as solvents or biological macromolecules. These simulations would track the movements of atoms over time, providing insights into intermolecular forces, conformational changes, and diffusion behavior. This information is valuable in the context of material design, for example, in predicting how the molecule might pack in a crystal or interact with a polymer matrix.

Theoretical Approaches for Binding Energy Calculations in Non-Biological Contexts

In the realm of computational chemistry, the elucidation of binding energies in non-biological systems is paramount for understanding and predicting the stability and reactivity of molecular complexes. For a molecule such as this compound, a variety of theoretical approaches can be employed to meticulously calculate these energies. These methods provide deep insights into the non-covalent interactions that govern the formation of molecular aggregates.

The primary theoretical tools for such investigations are rooted in quantum mechanics and include Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These ab initio and DFT methods are instrumental in modeling the electronic structure of molecules and their interactions with a high degree of accuracy.

Density Functional Theory (DFT) stands out as a widely used method due to its favorable balance between computational cost and accuracy. DFT calculations can determine the optimized geometries of interacting molecules and the corresponding binding energies. Functionals such as B3LYP and M06-2X are often paired with basis sets like 6-311++G(d,p) or the aug-cc-pVTZ to provide reliable results. For systems where dispersion forces are significant, as is expected for aromatic rings, empirical dispersion corrections (e.g., DFT-D3) are crucial additions to standard DFT functionals.

Further analysis of the electron density can be performed using the Quantum Theory of Atoms in Molecules (QTAIM) . This method identifies bond critical points (BCPs) in the electron density, which are indicative of interactions between atoms. The properties of these BCPs, such as the electron density and its Laplacian, can help to characterize the nature and strength of non-covalent interactions.

The Non-Covalent Interaction (NCI) index is another powerful visualization tool that highlights regions of space involved in non-covalent interactions. It can distinguish between attractive and repulsive interactions, providing a qualitative map of the binding landscape.

For a molecule like this compound, computational studies would typically investigate the formation of dimers or complexes with other molecules. The binding energy (ΔE) is generally calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules (monomers):

ΔE = E_complex - (E_monomer1 + E_monomer2)

A negative value of ΔE indicates a stable complex. It is also standard practice to correct for the Basis Set Superposition Error (BSSE) to obtain more accurate binding energies.

Table 1: Hypothetical Binding Energies (in kcal/mol) for a Dimer of this compound Calculated with Various Theoretical Methods.

| Method/Basis Set | Uncorrected Binding Energy (ΔE) | BSSE Correction | Corrected Binding Energy (ΔE_corr) |

| B3LYP-D3/6-311++G(d,p) | -5.8 | 1.2 | -4.6 |

| M06-2X/6-311++G(d,p) | -6.5 | 1.1 | -5.4 |

| MP2/aug-cc-pVTZ | -7.2 | 0.8 | -6.4 |

| CCSD(T)/aug-cc-pVTZ | -7.0 | 0.9 | -6.1 |

Note: Data is illustrative and based on typical values for similar molecular systems.

Table 2: Hypothetical SAPT Energy Decomposition (in kcal/mol) for a Dimer of this compound.

| Energy Component | Contribution (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange | 6.2 |

| Induction | -1.8 |

| Dispersion | -6.0 |

| Total Interaction Energy | -6.1 |

Note: Data is illustrative and based on typical values for similar molecular systems.

These theoretical approaches, when applied to this compound, would provide a comprehensive understanding of its intermolecular interaction capabilities and the energetic factors that govern its behavior in a non-biological context.

Chemical Reactivity and Derivatization Strategies for the 2,6 Dichloro 4 4 Fluorophenyl Pyridine Scaffold

Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,6-dichloro-4-(4-fluorophenyl)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution. The two chlorine atoms at the C2 and C6 positions serve as excellent leaving groups, providing primary sites for chemical modification.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the this compound core. The electron-withdrawing effect of the pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack, enabling the displacement of the chloride ions. youtube.comnih.gov This process typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. libretexts.org SNAr reactions on this scaffold are often facile, sometimes proceeding at room temperature, though heating may be required depending on the nucleophile's reactivity. youtube.comlibretexts.org

A variety of nucleophiles can be employed to displace the chlorine atoms, including amines, alkoxides, phenoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds. Given the symmetrical nature of the 2,6-disubstitution relative to the C4-aryl group, monosubstitution typically yields a single regioisomer. Disubstitution can be achieved by using an excess of the nucleophile or by employing more forcing reaction conditions.

Regioselectivity can become a critical factor in derivatives of 2,6-dichloropyridine (B45657) that bear an additional substituent at the C3 or C5 position. researchgate.net Studies on 3-substituted 2,6-dichloropyridines have shown that both steric and electronic factors, as well as solvent choice, can direct which chlorine atom is preferentially substituted. researchgate.netresearchgate.net For instance, bulky substituents at the C3 position can sterically hinder the approach of a nucleophile to the C2 position, thereby favoring substitution at C6. researchgate.net

| Nucleophile | Substrate Type | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 1-Methylpiperazine | 3-Cyano-2,6-dichloropyridine | Acetonitrile | Preferential substitution at C6 position | researchgate.net |

| 1-Methylpiperazine | 3-Carboxylate-2,6-dichloropyridine | Acetonitrile | Preferential substitution at C2 position | researchgate.net |

| Phenols | Methyl 2,6-dichloronicotinate | DABCO, K₂CO₃, DMF, 100 °C | 2-Aryloxy-6-chloronicotinate | researchgate.net |

| Amines | 2-Chloropyridine (B119429) | Heat | 2-Aminopyridine derivative | youtube.com |

Electrophilic Aromatic Substitution: Considerations and Potential Routes

In stark contrast to its reactivity with nucleophiles, the this compound ring is strongly deactivated toward electrophilic aromatic substitution (EAS). youtube.comyoutube.com The electron-withdrawing nature of the nitrogen atom, compounded by the inductive effects of the two chlorine atoms, significantly reduces the electron density of the aromatic system, making it a poor nucleophile for attacking electrophiles. youtube.comvaia.com

Furthermore, the conditions for many common EAS reactions (e.g., nitration, sulfonation) involve strong acids. rsc.org The basic pyridine nitrogen is readily protonated in such media, forming a pyridinium (B92312) cation. wikipedia.org This positive charge further deactivates the ring, making substitution nearly impossible under standard conditions. youtube.comwikipedia.org If EAS were to occur, it would be directed to the C3 and C5 positions (meta to the nitrogen), which are the positions of relatively higher electron density in the deactivated ring. youtube.comvaia.com

A potential, albeit indirect, route to functionalize the pyridine ring via electrophiles involves the initial formation of a pyridine N-oxide. wikipedia.org Oxidation of the pyridine nitrogen creates the N-oxide, which alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, thereby activating the ring for EAS, particularly at the C4 position. rsc.org However, since the C4 position is already occupied in the target scaffold, this strategy would not be useful for introducing new substituents at that site. It does, however, illustrate a fundamental strategy for modulating pyridine reactivity.

Functional Group Transformations on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group offers additional sites for chemical modification, distinct from the pyridine core. The reactivity of this moiety is governed by the directing effects of its two substituents: the fluorine atom and the 2,6-dichloropyridyl group.

For electrophilic aromatic substitution on the phenyl ring, the fluorine atom acts as an ortho, para-director, while the dichloropyridyl group, being electron-withdrawing, acts as a meta-director. These opposing directing effects can complicate regioselectivity, potentially leading to a mixture of isomeric products. The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions employed.

Alternatively, the fluorine atom itself can be a site of reaction. Nucleophilic aromatic substitution to displace the fluoride (B91410) ion is a possible transformation. However, this reaction typically requires activation by potent electron-withdrawing groups positioned ortho or para to the fluorine. The 2,6-dichloropyridyl substituent is electron-withdrawing and is para to the fluorine, which should facilitate this reaction, though likely requiring strong nucleophiles and elevated temperatures for successful conversion.

Further Transition Metal-Catalyzed Coupling Reactions for Expanded Molecular Diversity

The carbon-chlorine bonds at the C2 and C6 positions are excellent handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation, allowing for the introduction of a vast range of substituents and the construction of complex molecular architectures. wikipedia.orglibretexts.org

Commonly employed cross-coupling reactions for this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the dichloropyridine with aryl or alkyl boronic acids or their esters to form new C-C bonds. nih.govresearchgate.netorganic-chemistry.org It is highly versatile and tolerant of many functional groups. Conditions can be tuned to achieve either mono- or di-arylation. nih.govrsc.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the scaffold with terminal alkynes, providing a direct route to alkynyl-substituted pyridines. rsc.orgwikipedia.orglibretexts.org This method is instrumental in synthesizing conjugated enyne systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dichloropyridine with primary or secondary amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and milder conditions. wikipedia.orgyoutube.com

Control of selectivity between mono- and di-substitution is a key synthetic consideration. Typically, mono-coupling can be favored by using a stoichiometric amount of the coupling partner, while di-coupling is achieved by using an excess of the reagent and/or longer reaction times.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids or Esters | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ / Phosphine (B1218219) ligands | C(sp²)–C(sp²), C(sp²)–C(sp³) | nih.govorganic-chemistry.orgrsc.org |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | C(sp²)–C(sp) | rsc.orgwikipedia.orglibretexts.org |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂ / Bulky, electron-rich phosphine ligands (e.g., XPhos) | C(sp²)–N | wikipedia.orglibretexts.orgyoutube.com |

| Heck | Alkenes | Pd(OAc)₂ / Phosphine ligands | C(sp²)–C(sp²) | |

| Stille | Organostannanes | Pd(PPh₃)₄ | C(sp²)–C(sp²) |

Formation of Coordination Complexes and Investigation of Ligand Properties

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to metal centers to form coordination complexes. acs.org In its unmodified form, it acts as a monodentate ligand. The coordination properties are significantly influenced by both steric and electronic factors. The two chlorine atoms at the ortho positions (C2, C6) create considerable steric hindrance around the nitrogen donor atom, which can affect the stability and geometry of the resulting metal complexes. Electronically, the inductive withdrawal of the chlorine atoms and the 4-aryl group reduces the electron density on the nitrogen, decreasing its basicity and donor strength compared to unsubstituted pyridine. mdpi.com

Chelation Behavior and Metal Binding Affinity

Chelation involves the binding of a single ligand to a central metal ion at two or more points, forming a stable ring structure. The parent molecule, this compound, is incapable of chelation as it is a monodentate ligand. However, it serves as an excellent precursor for the synthesis of polydentate chelating ligands through the derivatization of the C2 and C6 positions.

By replacing the chlorine atoms with functional groups containing additional donor atoms (e.g., oxygen, nitrogen, or sulfur), bi- and tridentate ligands can be readily synthesized. For example:

Substitution with amines can lead to 2,6-diaminopyridine (B39239) derivatives, which can act as tridentate N,N,N-donor ligands.

Conversion to 2,6-diacetylpyridine (B75352) followed by condensation with acylhydrazines can produce potent hexadentate iron chelators. nih.gov

Hydrolysis of the chlorine atoms (under harsh conditions) or displacement with oxygen nucleophiles can yield pyridine-dione or -diol derivatives, which can coordinate through both nitrogen and oxygen atoms. Ligands such as 3-hydroxy-4-pyridinones are well-known for their metal-binding properties. nih.govresearchgate.net

Derivatization to pyridine-2,6-dicarboxylate (B1240393) (pydc) creates a versatile tridentate ligand that forms stable complexes with a variety of metal ions. nih.gov

Lack of Specific Research Data on Metal Complexes of this compound

A thorough review of available scientific literature reveals a notable absence of specific research detailing the structural characteristics and coordination modes of metal complexes formed with the compound this compound. While extensive research exists on the coordination chemistry of various pyridine derivatives with transition metals, specific crystallographic and spectroscopic data for complexes involving this particular substituted pyridine are not readily found in the public domain.

Therefore, it is not possible to provide a detailed analysis, including data tables and specific research findings, for section 5.4.2, "Structural Characteristics and Coordination Modes in Metal Complexes," as it pertains directly to this compound. Generating such content would require speculation and extrapolation from related but distinct chemical structures, which would not meet the required standards of scientific accuracy and would violate the strict focus of the requested article.

Research into the coordination chemistry of analogous compounds, such as those with different substitution patterns on the pyridine or phenyl rings, indicates that pyridyl ligands typically coordinate to metal centers through the lone pair of electrons on the nitrogen atom. The electronic and steric properties of the substituents significantly influence the resulting complex's geometry, stability, and reactivity. However, without specific studies on this compound, any discussion of its coordination behavior would be purely theoretical.

For a comprehensive understanding, further experimental research, including the synthesis and single-crystal X-ray diffraction analysis of metal complexes with this compound, would be necessary. Such studies would elucidate the precise bond lengths, bond angles, and coordination geometries, providing the empirical data required for a thorough discussion of its structural characteristics in metal complexes.

Structure Property Relationships in 2,6 Dichloro 4 4 Fluorophenyl Pyridine Derivatives Non Biological Focus

Influence of Halogen Substituents on the Electronic and Aromatic Properties of the Pyridine (B92270) Ring

This electron withdrawal also modulates the aromaticity of the pyridine core. Aromaticity, a measure of cyclic delocalization and thermodynamic stability, can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). For a standard aromatic system like benzene (B151609), the HOMA value is close to 1, while negative NICS values indicate aromatic character. researchgate.netmdpi.com In substituted pyridines, strong electron-withdrawing groups can sometimes lead to a slight decrease in aromaticity by perturbing the uniform delocalization of π-electrons. semanticscholar.org Natural Bond Orbital (NBO) analysis further reveals that halogen substitution alters intramolecular charge delocalization, which in turn affects the bond strengths within the ring. acs.org

Table 1: Comparative Aromaticity Indices for Pyridine and Related Heterocycles

This table is generated based on representative data from computational studies on aromaticity.

Steric and Electronic Effects of Aryl Substitution at the 4-Position

The 4-(4-fluorophenyl) substituent introduces both steric and electronic modifications to the core structure. Sterically, the phenyl group is significantly bulkier than a hydrogen atom, and its presence can influence the molecular conformation and crystal packing. The rotational freedom around the C-C single bond connecting the pyridine and phenyl rings is a key parameter. In 4-phenylpyridine, a torsion angle of approximately 21° between the two rings is observed, representing a balance between achieving planarity for maximum π-conjugation and minimizing steric repulsion. researchgate.net This non-planar arrangement can impact the molecule's ability to form ordered stacks in solid-state materials, which is a crucial factor for applications in electronics.

Electronically, the 4-fluorophenyl group exerts a dual influence. The phenyl ring itself can act as a π-electron donor or acceptor depending on the electronic demands of the pyridine core. However, the fluorine atom at the para-position of the phenyl ring is strongly electron-withdrawing due to its high electronegativity. This effect is quantified by the Hammett substituent constant (σ), a measure of the electronic influence of a substituent on a reaction center. wikipedia.org The positive σ value for a para-fluoro substituent indicates its electron-withdrawing nature. science.gov This withdrawal of electron density from the phenyl ring is transmitted to the already electron-deficient pyridine ring, further lowering its energy levels.

Table 2: Selected Hammett Substituent Constants (σp)

This table provides Hammett constants for common para-substituents on a benzene ring to illustrate relative electronic effects.

Modulating Molecular Properties for Advanced Material Science Applications

The specific substitution pattern of 2,6-Dichloro-4-(4-fluorophenyl)pyridine, featuring an electron-deficient heterocyclic core (acceptor) linked to a tunable aryl group (donor/modulator), makes it a scaffold of interest for materials science.

Molecules with a donor-π-acceptor (D-π-A) architecture are known to exhibit non-linear optical (NLO) properties, where the material's response to an intense light field is non-proportional. researchgate.net This can lead to phenomena like second-harmonic generation (SHG), where light is emitted at twice the frequency of the incident light. researchgate.net The magnitude of this effect is related to the molecular first hyperpolarizability (β).

In this compound, the electron-poor dichloropyridine unit serves as the acceptor. The 4-fluorophenyl group acts as a π-bridge and a weak modulator. The NLO response of such systems can be tuned by modifying the substituents. For instance, replacing the fluorine on the phenyl ring with a strong electron-donating group (like -N(CH₃)₂) would create a more pronounced D-π-A system, likely increasing the intramolecular charge transfer (ICT) character and enhancing the hyperpolarizability. Conversely, adding stronger electron-withdrawing groups could diminish the second-order NLO response. Theoretical calculations are often used to predict these properties.

Table 3: Calculated First Hyperpolarizability (β) for Representative Donor-Acceptor Molecules

This table shows representative calculated values for analogous systems to demonstrate the effect of substituent choice on NLO properties. Values are illustrative and highly dependent on the computational method.

The electron-deficient nature of the this compound core strongly influences its electrochemical properties. The presence of multiple electron-withdrawing groups (two Cl atoms, the pyridine nitrogen, and the fluorophenyl group) makes the molecule easier to reduce and harder to oxidize. acs.org This is reflected in its redox potentials, which can be measured using techniques like cyclic voltammetry.

The reduction potential of pyridine derivatives is directly correlated with their electronic structure; electron-withdrawing substituents make the reduction potential less negative (i.e., reduction occurs more readily), while electron-donating groups have the opposite effect. mdpi.com The lowest unoccupied molecular orbital (LUMO) energy is lowered by electron-withdrawing groups, facilitating electron acceptance. Conversely, the highest occupied molecular orbital (HOMO) energy is also lowered, making electron removal (oxidation) more difficult. The difference between the HOMO and LUMO energies constitutes the electrochemical band gap, a key parameter for electronic materials. For this compound, a relatively high reduction potential and a large HOMO-LUMO gap are expected.

Table 4: Representative Electrochemical Data for Electron-Deficient Heterocycles

This table presents typical electrochemical data for related compounds, measured by cyclic voltammetry versus a standard reference electrode (e.g., SCE or Fc/Fc+), to illustrate expected trends.

Potential Applications in Advanced Chemical Materials and Catalysis

Components in Novel Material Systems

The structural characteristics of 2,6-Dichloro-4-(4-fluorophenyl)pyridine indicate its potential as a building block for advanced functional materials. The pyridine (B92270) ring, an electron-deficient system, combined with halogen and aryl substituents, allows for the tuning of electronic and photophysical properties.

The 4-arylpyridine scaffold is a key component in various organic electronic materials. Research on structurally related compounds demonstrates the utility of this core structure. For instance, derivatives like 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-fluorophenyl)pyridine-3,5-carbonitrile have been investigated as electron-transporting organic semiconductors. nih.gov These molecules are noted for their non-structured emission peaks in the green-yellow region of the spectrum and exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency Organic Light-Emitting Diodes (OLEDs). nih.gov

The this compound molecule could serve as a precursor to similar high-performance materials. The chlorine atoms can be substituted to introduce other functional groups, thereby modifying the electronic and charge-transport properties of the final material. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, along with the fluorophenyl group, can influence the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in designing materials for organic electronics.

Pyridine-containing polymers are known for their thermal stability and unique chemical properties. The this compound scaffold presents an opportunity for integration into polymer chemistry. By replacing the chlorine atoms at the 2 and 6 positions with polymerizable functionalities, this compound can be used as a novel monomer. For example, research has shown that 4-aryl-2,6-disubstituted pyridines can be converted into diisocyanates and subsequently polymerized with aromatic diamines to form a series of new polyureas. researchgate.net This suggests a pathway where this compound could be transformed into monomers for creating high-performance polymers with tailored properties.

Furthermore, pyridine derivatives are integral to the design of catalysts for polymerization reactions. Unsymmetrical 2,6-bis(imino)pyridylcobalt(II) complexes have been synthesized and, upon activation, exhibit very high activities for ethylene (B1197577) polymerization, producing polyethylenes with high molecular weight and narrow molecular weight distribution. researchgate.net This highlights the potential of using 2,6-disubstituted pyridines, such as the title compound, as a foundational ligand structure for developing new polymerization catalysts.

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. This property is fundamental to its use in catalysis.

This compound is a candidate for use as a ligand in transition metal catalysis. The substituents on the pyridine ring—two chlorine atoms and a fluorophenyl group—can sterically and electronically influence the properties of a resulting metal complex. nih.gov Research on Pd(II) complexes with various 4-substituted pyridine ligands demonstrates that the electronic nature of the substituent can tune the catalytic properties of the metal center. nih.gov Similarly, 2,6-disubstituted pyridine ligands are effective in palladium(II)-catalyzed C–H functionalization reactions. nih.gov

By modifying the chlorine atoms, this compound can be converted into more complex chelating ligands. For example, 2,6-bis[1-(phenylimino)ethyl] pyridine has been used as a tridentate ligand to create coordination complexes with various metals, which are effective catalysts for the synthesis of propylene (B89431) carbonate from carbon dioxide and epoxides. mdpi.com This demonstrates a clear path from a simple 2,6-disubstituted pyridine core to sophisticated, catalytically active complexes.

| Pyridine Ligand Type | Metal Center | Application | Reference |

|---|---|---|---|

| 4-Substituted Pyridines | Palladium(II) | Cross-coupling reactions | nih.gov |

| 2,6-Disubstituted Pyridines | Palladium(II) | C-H functionalization | nih.gov |

| 2,6-bis[1-(phenylimino)ethyl] pyridine | Various (e.g., Co, Ni, Cu) | CO2 cycloaddition to epoxides | mdpi.com |

| 2,2′:6′,2″-Terpyridine | Various d- and f-block metals | General catalysis, supramolecular chemistry | mdpi.com |

Complexes derived from pyridine-based ligands are active in a wide range of important organic reactions. Palladium(II) complexes featuring substituted pyridine ligands have been successfully employed as catalyst precursors in Suzuki–Miyaura and Heck cross-coupling reactions, achieving excellent product yields. nih.govresearchgate.net The catalytic efficiency can be correlated with the electronic properties (basicity) of the pyridine ligand, although steric effects from substituents at the 2 and 6 positions also play a significant role. nih.gov

Catalysts based on this compound would be expected to participate in similar transformations. The electron-withdrawing character of the chloro and fluorophenyl groups would decrease the basicity of the pyridine nitrogen, which in turn would affect the electronic properties and stability of the metal catalyst. This modulation can be leveraged to control catalytic activity and selectivity in reactions like C-C bond formation, hydrogenations, and C-H functionalization. nih.govresearchgate.net For instance, palladium complexes with PN ligands (containing both phosphorus and nitrogen donors) are efficient catalysts for Heck and Suzuki reactions, demonstrating the value of incorporating pyridine moieties into ligand design. researchgate.net

| Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(II) complexes with 4-substituted pyridine ligands | Most precursors provided >90% yield. Activity depends on ligand's electronic properties. | nih.gov |

| Heck Reaction | Pd(II) complexes with 4-substituted pyridine ligands | Very high GC yields (>90%) obtained in most cases. | nih.gov |

| Suzuki & Heck | Palladium(II) complexes with iminophosphine (PN) ligands | PN ligands increase catalytic activity compared to homo donor PP or NN ligands. | researchgate.net |

| Cyanation | Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium | Efficiently converted various aryl bromides, including pyridines. | nih.gov |

Significance as Chemical Intermediates in Complex Fine Chemical Synthesis

Perhaps the most immediate and versatile application of this compound is its role as a building block in multi-step organic synthesis. The two chlorine atoms are reactive sites that can be selectively functionalized through various standard organic reactions.

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyridines, nucleophilic attack typically occurs preferentially at the 4-position; however, with the 4-position blocked, reactions are directed to the 2- and 6-positions. epfl.ch This allows for the sequential or simultaneous displacement of the chlorine atoms by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing access to a diverse array of polysubstituted pyridine derivatives. epfl.chresearchgate.net The reactivity of such systems allows for the construction of complex molecules from a readily accessible core.

Furthermore, the chloro-substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Negishi, and Kumada couplings can be used to form new carbon-carbon bonds at the 2- and 6-positions. nih.govacs.org A significant challenge in the chemistry of dihalopyridines is controlling the site-selectivity of these reactions. Research has shown that by using sterically hindered N-heterocyclic carbene ligands, it is possible to achieve highly selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.govnsf.gov While the target compound is a 2,6-dichloro isomer, this principle of ligand-controlled selectivity is broadly applicable and suggests that selective mono- or di-functionalization of this compound is feasible. This controlled functionalization is a powerful tool for building complex molecular architectures, including those found in pharmaceuticals and agrochemicals. nih.govnih.gov

Future Research Directions and Outlook for 2,6 Dichloro 4 4 Fluorophenyl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 2,6-Dichloro-4-(4-fluorophenyl)pyridine and its analogues is geared towards the adoption of green and sustainable chemistry principles. rasayanjournal.co.in Traditional synthetic methods for pyridine (B92270) derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rasayanjournal.co.in Modern approaches aim to mitigate these issues by focusing on methodologies that offer higher yields, reduced environmental impact, and greater economic viability. rasayanjournal.co.innih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames. nih.gov For the synthesis of pyridine derivatives, microwave irradiation can be employed in one-pot, multi-component reactions, which are inherently more efficient and atom-economical. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly convergent chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rasayanjournal.co.in These reactions are advantageous for their efficiency, reduced number of purification steps, and minimized waste generation. nih.gov The development of novel MCRs for the synthesis of functionalized pyridines is a promising area of research. researchgate.netrsc.org

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of sustainable chemistry. nih.govresearchgate.net Research is ongoing to identify and develop catalysts that are recyclable, non-toxic, and highly efficient. Similarly, the replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. rasayanjournal.co.inrsc.org

Solvent-Free and Ultrasound-Assisted Synthesis: Conducting reactions in the absence of a solvent or with the aid of ultrasound are other promising green chemistry techniques. rasayanjournal.co.inresearchgate.net Solvent-free reactions can lead to cleaner processes with easier product isolation, while sonication can enhance reaction rates and yields. rasayanjournal.co.in

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Traditional Synthesis | Well-established procedures | Use of hazardous reagents and solvents, often low yields, significant waste generation |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner products nih.gov | Requires specialized equipment |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, eco-friendly nih.gov | Can be challenging to optimize for complex molecules |

| Green Catalysts/Solvents | Reduced environmental impact, potential for catalyst recycling researchgate.net | Catalyst development can be time-consuming and expensive |

| Solvent-Free/Ultrasound | Minimized waste, simplified workup, enhanced reaction rates rasayanjournal.co.in | May not be suitable for all reaction types |

Expansion of Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly crucial role in the predictive design of novel derivatives of this compound. rsc.orgresearchgate.net These computational approaches allow for the in-silico investigation of molecular structures, electronic properties, and reactivity, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules. ijcce.ac.irnih.gov

Future research in this area will likely focus on:

Accurate Prediction of Molecular Properties: DFT calculations can be employed to determine a range of molecular properties, including orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors. researchgate.netijcce.ac.ir This information is vital for understanding the chemical behavior of the molecule and for predicting its potential applications.

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, researchers can establish clear structure-property relationships. This knowledge is invaluable for designing new molecules with tailored functionalities.

Modeling of Reaction Mechanisms: Computational methods can provide detailed insights into the mechanisms of chemical reactions. rsc.org This understanding can be leveraged to optimize existing synthetic routes or to design entirely new and more efficient pathways for the synthesis of the target compound and its derivatives.

Virtual Screening for New Applications: Computational screening of libraries of virtual compounds based on this compound can be used to identify promising candidates for specific applications, such as in medicinal chemistry or materials science, before committing to their synthesis. nih.gov

Table 2: Key Computational Parameters and Their Significance

| Computational Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and electronic transition properties of a molecule. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | Reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. ijcce.ac.ir |

| Global Reactivity Descriptors | Quantify the overall reactivity of a molecule (e.g., hardness, softness, electrophilicity). researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Provides insights into intramolecular interactions and charge delocalization. ijcce.ac.ir |

Exploration of Novel Applications in Emerging Areas of Material Science and Catalysis